molecular formula C13H16Cl2N2 B8256878 (R)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride

(R)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride

Cat. No.: B8256878
M. Wt: 271.18 g/mol
InChI Key: BJBYDHHLENCOFS-FFXKMJQXSA-N
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Description

®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride typically involves the reaction of quinoline derivatives with pyrrolidine under specific conditions. One common method involves the use of a catalyst-free synthesis approach, where the reaction proceeds through the intermediate formation of hetaryl isocyanates . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates.

Industrial Production Methods

In industrial settings, the production of ®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of ®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-[(2R)-pyrrolidin-2-yl]quinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c1-4-10(13-7-3-9-15-13)11-5-2-8-14-12(11)6-1;;/h1-2,4-6,8,13,15H,3,7,9H2;2*1H/t13-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBYDHHLENCOFS-FFXKMJQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C3C=CC=NC3=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C3C=CC=NC3=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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